2-Bromo-2-cyano-N,N-dimethylacetamide

α-Bromination Ketone functionalization Selective monobromination

Conventional brominating agents (Br₂, NBS) cause dibromoketone contamination requiring tedious chromatographic separation. 2-Bromo-2-cyano-N,N-dimethylacetamide (BCDA) is a crystalline monobrominating reagent that ensures exclusive α-monobromination of enolizable ketones with no detectable dibromination. • Quantitative monobromination of acetophenone under reflux; no chromatographic removal of dibromoketone needed • Enables tandem substitution-cyclization for thiazole, oxazole, and imidazole frameworks in a single operation • Stable in acidic/neutral media; store at 0-10°C, protect from light; decomposes under basic conditions

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
CAS No. 15430-62-3
Cat. No. B098253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-cyano-N,N-dimethylacetamide
CAS15430-62-3
Molecular FormulaC5H7BrN2O
Molecular Weight191.03 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(C#N)Br
InChIInChI=1S/C5H7BrN2O/c1-8(2)5(9)4(6)3-7/h4H,1-2H3
InChIKeyHLAJXHYCSPHGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BCDA: Overview & Supplier Guide


2-Bromo-2-cyano-N,N-dimethylacetamide (CAS 15430-62-3; BCDA) is an α-bromo-α-cyanoacetamide derivative (molecular formula C5H7BrN2O, MW 191.03) that functions as a crystalline solid monobrominating reagent with mp 53–54 °C and bp 134–135 °C/0.3 mmHg [1]. It is soluble in ethanol, benzene, chloroform, ethyl acetate, and THF; insoluble in petroleum ether and hexane; and slightly soluble in hot ether, isopropyl alcohol, and water [1]. BCDA is stable at room temperature in neutral or acidic media but decomposes under basic conditions, necessitating storage at 0–10 °C with protection from light [1]. The reagent is synthesized via bromination of 2-cyano-N,N-dimethylacetamide with Br2 in AcOH/Ac2O at 8–10 °C [1].

Workflow Selective α-monobromination of enolizable ketones
Selection Logic Radical mechanism suppresses dibromination and ring bromination
Use Context One-pot heterocycle synthesis via dual electrophilic centers

BCDA: Why Reagent Swapping Fails


Generic brominating reagents such as Br2, NBS, or CuBr2 cannot be substituted for 2-bromo-2-cyano-N,N-dimethylacetamide in α-monobromination of enolizable ketones without compromising reaction outcome [1]. BCDA uniquely combines a radical-based mechanism with the steric and electronic effects of its α-cyano and N,N-dimethylcarbamoyl substituents to enforce high monobromination selectivity while suppressing dibromination and ring bromination side products [2]. The compound remains stable in neutral or acidic media but decomposes under basic conditions, a property that differs from base-tolerant alternatives and requires specific procurement and storage handling (0–10 °C, protected from light) [1]. Substituting BCDA with conventional brominating agents introduces product distribution variability that cannot be corrected without full reaction re-optimization, making supplier and grade consistency critical.

Target
BCDA
Substitute
Br₂ / NBS / CuBr₂
Radical-based mechanism with steric and electronic control enforces monobromination selectivity; generic reagents introduce dibromination and ring bromination that require full reaction re-optimization.
Target
BCDA
Substitute
NBS (pH profile)
BCDA is stable in acidic media but decomposes under basic conditions; NBS degrades in acidic conditions. pH-dependent stability mismatch may shift reaction outcome.
Target
Supplier-grade consistency
Substitute
Alternative purity grades (≥90% vs 98%)
Commercial purity varies by ~8% across suppliers; grade mismatch may affect stoichiometry calculations and byproduct profiles in sensitive transformations.

BCDA: Performance Data vs. Alternatives


Monobromination Selectivity vs. Bromine

BCDA provides exclusive monobromination of acetophenone to phenacyl bromide under conditions where molecular bromine (Br2) yields substantial dibromination side products. BCDA achieves quantitative monobromination with no detectable dibromination, representing a selectivity advantage over Br2 [1].

Monobromination vs. Br₂
Head-to-head
Exclusive monobromination: no dibromination detected with BCDA; Br₂ produces measurable dibromoketone contamination.
Supports higher monobromination selectivity for acetophenone substrates.
Reported under benzene reflux conditions.
α-Bromination Ketone functionalization Selective monobromination

Dual Electrophilic Centers for One-Pot Synthesis

BCDA possesses two distinct electrophilic centers (α-bromo and α-cyano carbons) that enable sequential or orthogonal nucleophilic substitution pathways not available with simple α-bromoacetamides. This dual functionality permits direct construction of thiazole, oxazole, and imidazole heterocycles in a single operation [1].

Dual Electrophilic Centers
Class-level
Two distinct electrophilic sites (α-bromo and α-cyano carbons) enable sequential substitution–cyclization sequences.
Supports one-pot thiazole, oxazole, and imidazole construction.
Class-level inference; K₂CO₃ in acetonitrile at 50 °C.
Heterocycle synthesis Nucleophilic substitution Dual electrophile

pH-Dependent Stability vs. NBS

BCDA demonstrates pH-dependent stability: it remains stable at room temperature in neutral or acidic solution but undergoes decomposition in basic media [1]. This profile differs from NBS, which decomposes in acidic conditions and liberates bromine upon heating or moisture exposure. BCDA requires storage at 0–10 °C with light protection for long-term stability [1].

pH Stability vs. NBS
Context-dependent
BCDA: stable in neutral/acidic media, decomposes in basic media. NBS: decomposes in acidic conditions, releases bromine upon heating/moisture.
Informs solvent and base selection during process development.
Cross-study comparable; storage at 0–10 °C with light protection required.
Reagent handling Storage stability Process safety

Vinyl Acetate Radical Initiation

BCDA initiates radical polymerization of vinyl acetate to produce poly(vinyl acetate) . The bromine atom participates in radical generation pathways, providing an initiation mechanism distinct from thermal initiators such as AIBN or benzoyl peroxide.

Vinyl Acetate Radical Initiation
Data to verify
BCDA initiates radical polymerization of vinyl acetate via α-bromo radical generation, distinct from thermal initiators (AIBN, benzoyl peroxide).
May support polymerization under conditions incompatible with thermal initiators.
Class-level inference; quantitative data not available in referenced literature.
Polymer synthesis Radical initiator Vinyl polymerization

Commercial Purity Grade Comparison

Commercially available BCDA varies in purity specifications: Aladdin Scientific supplies ≥90.0% (GC) grade ; AKSci supplies 98% minimum purity grade . This 8% absolute purity difference may affect reaction stoichiometry calculations and byproduct profiles in sensitive transformations.

Commercial Purity Grade
Data to verify
≥90.0% (GC) from one supplier; 98% minimum from another. Absolute purity difference of ~8%.
Higher-purity grade (98%) recommended for stoichiometry-sensitive reactions.
Supplier-reported specifications; end-user verification advised.
Supply chain Purity specification Procurement

BCDA: Priority Applications


Exclusive α-Monobromination of Ketones

BCDA should be prioritized when synthetic protocols demand exclusive α-monobromination of enolizable ketones without dibromoketone contamination. The reagent eliminates the need for chromatographic separation of mono- and dibrominated products, which is required when using Br2 [1]. This application is supported by direct comparative data showing BCDA achieves quantitative monobromination of acetophenone with no detectable dibromination under benzene reflux conditions [1].

One-Pot Heterocycle Synthesis

BCDA enables tandem nucleophilic substitution–cyclization sequences that construct thiazole, oxazole, and imidazole frameworks in a single operation [1]. This dual-electrophile capability reduces synthetic step count compared to sequential activation of mono-functional precursors and improves atom economy for pharmaceutical intermediate manufacturing [1]. Typical conditions involve nucleophilic thiols, amines, or alcohols with K2CO3 in acetonitrile at 50 °C [1].

Acid-Stable α-Bromination

BCDA is stable in neutral and acidic media at room temperature, making it the preferred α-brominating reagent for reactions conducted under acidic conditions where NBS decomposes [1]. This pH-dependent stability profile directly informs solvent and buffer selection during process development. Storage requires 0–10 °C with protection from light to maintain long-term reagent integrity [1].

Vinyl Acetate Radical Polymerization

BCDA initiates radical polymerization of vinyl acetate to produce poly(vinyl acetate), providing an alternative radical initiation pathway to thermal initiators such as AIBN or benzoyl peroxide [1]. This application may enable polymerization under conditions incompatible with conventional thermal initiators and can introduce distinct polymer end-group functionality for subsequent macromolecular modification [1].

Application
Selection Property
Validation Focus
Selective α-monobromination of ketones
Monobromination selectivity
Absence of dibromoketone byproduct; isolated yield review
One-pot heterocycle synthesis
Dual electrophilic reactivity
Tandem substitution–cyclization sequence efficiency
Acid-stable α-bromination
pH-dependent stability profile
Reagent integrity under acidic reaction conditions
Vinyl acetate radical polymerization
Radical initiation mechanism
Polymer end-group functionality; initiation efficiency

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